
7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Pechmann condensation or other cyclization reactions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into more saturated analogs.
Substitution: Various substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: May be used in the synthesis of dyes, fragrances, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one would depend on its specific biological activity. Generally, benzopyrans can interact with various molecular targets, such as enzymes or receptors, and modulate signaling pathways. For example, they might inhibit specific enzymes involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A naturally occurring benzopyran with anticoagulant properties.
Flavonoids: A large class of benzopyran derivatives with diverse biological activities.
Chromones: Compounds with a similar structure but differing in the position of the oxygen atom.
Uniqueness
7-Methoxy-2,2-dimethyl-2H-1-benzopyran-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its methoxy group and dimethyl substitution may confer distinct properties compared to other benzopyrans.
Propriétés
Numéro CAS |
87894-90-4 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
7-methoxy-2,2-dimethyl-4H-chromen-3-one |
InChI |
InChI=1S/C12H14O3/c1-12(2)11(13)6-8-4-5-9(14-3)7-10(8)15-12/h4-5,7H,6H2,1-3H3 |
Clé InChI |
CAWGCNJXAZHFSF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC2=C(O1)C=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


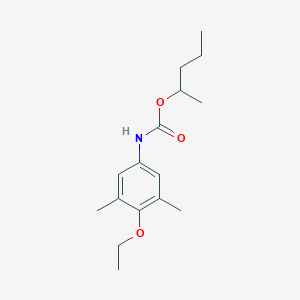


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
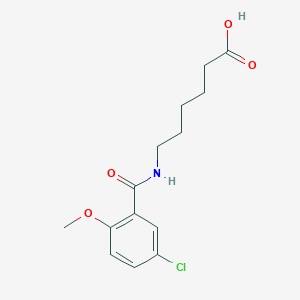
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
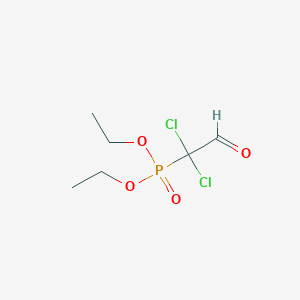
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
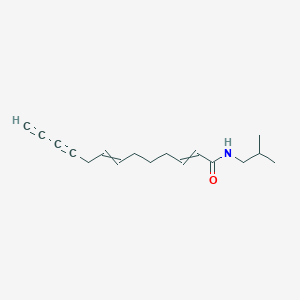
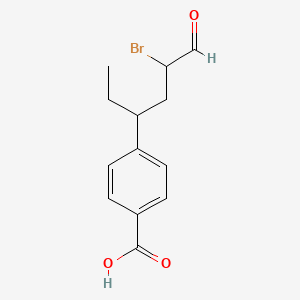

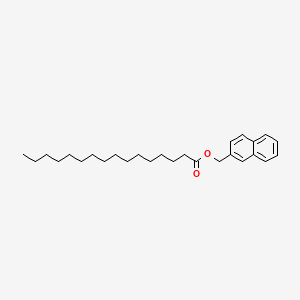
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)

